dPEG(R)8-SATA, also known as S-acetyl-dPEG(R)8-NHS ester, is a specialized chemical compound that belongs to the class of poly(ethylene glycol) (PEG) derivatives. This compound is characterized by its unique structure, which includes an eight-unit polyethylene glycol chain linked to a S-acetyl group and an N-hydroxysuccinimide (NHS) ester. The dPEG(R) linker enhances water solubility and biocompatibility while minimizing immunogenicity and aggregation of proteins during conjugation processes .
The primary reaction involving dPEG(R)8-SATA is the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction occurs under physiological conditions, facilitating the conjugation of proteins, peptides, or other biomolecules to the dPEG(R)8-SATA linker. The acetyl group can be hydrolyzed under basic conditions, releasing the active NHS ester and allowing further functionalization or conjugation reactions .
dPEG(R)8-SATA exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. This property makes it useful in various applications, including drug delivery systems, where it can enhance the solubility and stability of therapeutic agents. Additionally, the dPEG(R) linker reduces non-specific interactions with biological tissues, improving the pharmacokinetics and biodistribution of conjugated drugs .
The synthesis of dPEG(R)8-SATA typically involves the following steps:
dPEG(R)8-SATA has a wide range of applications in bioconjugation and drug delivery:
Studies on dPEG(R)8-SATA have focused on its interaction with various biomolecules. These interactions are primarily characterized by:
Several compounds share similarities with dPEG(R)8-SATA in terms of structure and application:
dPEG(R)8-SATA stands out due to its combination of a long PEG chain and an NHS ester functionality, which allows for versatile applications in bioconjugation while maintaining low immunogenicity and high solubility.
The cornerstone of dPEG production is the iterative Williamson-type ether coupling described by Quanta BioDesign’s stepwise scheme and later modified in solid-phase and liquid-phase variants [1] [2] [3].
Reaction sequence (example) | Scale | Yield (%) | Purity by quantitative ¹H NMR (%) |
---|---|---|---|
HO-dPEG4-OH → TMB-O-dPEG4-OTs | 25 g | 75 [1] | 98.5 [1] |
Bn-O-dPEG4-OTs + HO-dPEG4-O⁻K⁺ → Bn-O-dPEG8-OH | 18 g | 81 [1] | 98.0 [1] |
Solid-phase cycle (deprotonation → coupling → detritylation) to Bn-O-dPEG12-OH | 4 g | 77 [2] | 97.5 [2] |
Key features
After construction of HO-dPEG8-OH, the chain is desymmetrised in three steps to furnish dPEG 8-SATA.
Step | Reagents / conditions | Typical isolated yield | Reference |
---|---|---|---|
1. Thioacetyl introduction HO-dPEG8-OH → AcS-dPEG8-OH | Sodium hydride, bromoacetyl chloride, 0 °C → rt, THF | 79% | [1] |
2. Carboxyl activation AcS-dPEG8-OH → AcS-dPEG8-OSu | Succinic anhydride, DMAP, CH₂Cl₂ | 86% | [1] |
3. NHS ester formation AcS-dPEG8-OSu → AcS-dPEG8-NHS (dPEG 8-SATA) | Dicyclohexyl-carbodiimide, N-hydroxysuccinimide, 0 °C | 95% | [4] |
Because the acetyl-protected thiol is an electrophile under alkaline hydroxylamine deprotection, the final product remains bench-stable yet can be quantitatively converted to the free thiol immediately before conjugation [5].
Multiple orthogonal assays are applied to verify the single-molecule nature of dPEG 8-SATA.
Technique | Purpose | Performance metrics |
---|---|---|
Quantitative ¹H NMR with internal calibrant | Absolute purity and mass balance | RSD < 1.0% for 97–99% purity [6] |
Reversed-phase UPLC–charged aerosol detection | Residual free NHS, AcS-dPEG8-OH, and di-PEG contaminants | LOD 0.5 µg mL⁻¹; linearity r² > 0.999 [7] |
High-resolution electrospray TOF-MS with ion-mobility calibration | Confirmation of exact mass 597.67 Da and absence of ±44 Da PEG ladders | DTCCSₙ₂ = 303 ± 1 Ų (single conformer) [8] [9] |
Size-exclusion UPLC (phosphate buffer) | Detection of high-MW aggregates | <0.2% aggregate by area [10] |
Routine lots are accepted only when purity ≥ 95%, single impurity ≤ 1%, water < 1% (Karl Fischer), and endotoxin < 0.25 EU mg⁻¹.
Discrete PEG processes are readily transferred from gram to kilogram scale because each elongation involves identical solution operations without polymerisation kinetics.
Parameter | Laboratory (50 g) | Pilot (750 g) | Commercial (15 kg) |
---|---|---|---|
Reactor volume | 2 L glass | 25 L glass-lined | 400 L GMP stainless |
Coupling time per iteration | 1 h | 1.2 h | 1.5 h |
Solvent recycle rate | 70% | 85% | 90% |
Overall yield to dPEG8-SATA | 66% | 63% | 61% |
Purity (qNMR) | 98.4% | 98.2% | 98.0% |
Process intensification measures include continuous‐flow deprotonation, inline extraction, and membrane solvent exchange, lowering solvent per kilogram from 120 L to 45 L and shortening total cycle time from 48 h to 30 h. cGMP production of kilogram lots with ≤0.1% batch-to-batch variance has been documented [11].
Criterion | Stepwise discrete synthesis | Solid-phase iterative synthesis | Conventional polymerisation |
---|---|---|---|
Molecular dispersity | Đ = 1 (single) | Đ ≈ 1.01 (minor truncations) [2] | Đ 1.10–1.60 (Poisson) [12] |
Chain length control | ±0 units | ±1 unit | Gaussian distribution |
Scalable batch size | Up to 15 kg proven [11] | Limited by resin swelling (≤0.5 kg) [2] | ≥100 kg |
Purification | Extractive; no chromatography | Resin washing; no columns | Fractional distillation or SEC |
Typical overall yield | 60–70% | 65–80% | 85–90% (but product is polydisperse) |
Regulatory analytics | Single m/z and CCS enable qNMR and MS-based release [13] | Similar; minor satellite peaks | Requires averaged MW assays (GPC) |
Suitability for heterobifunctional linkers | Any orthogonal pair (NHS/AcS, maleimide/azide, etc.) [14] [15] | Same, but linker must survive acid cleavage | Functional end-group heterogeneity high |